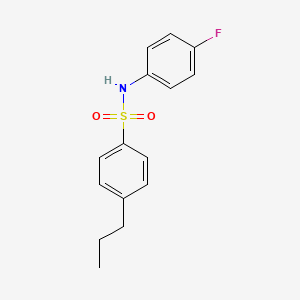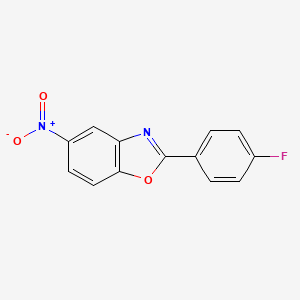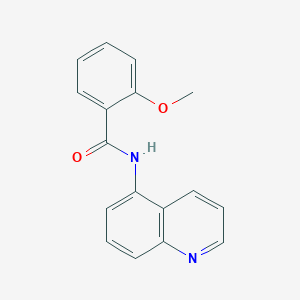![molecular formula C15H21N3OS B5741118 N-benzyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5741118.png)
N-benzyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as PTU-Bn, and it is a thiourea derivative that has been synthesized and tested for its biological activity. In
Mécanisme D'action
PTU-Bn exerts its biological activity by inhibiting the activity of thioredoxin reductase (TrxR). TrxR is an essential enzyme that plays a crucial role in redox regulation and cellular defense against oxidative stress. By inhibiting TrxR, PTU-Bn disrupts the redox balance in cells, leading to oxidative stress and apoptosis.
Biochemical and Physiological Effects:
PTU-Bn has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression. In the brain, PTU-Bn protects neurons from oxidative stress by reducing reactive oxygen species (ROS) production and increasing antioxidant enzyme activity. It also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
PTU-Bn has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in vitro and in vivo. However, PTU-Bn has some limitations for lab experiments. Its mechanism of action is not fully understood, and its specificity for TrxR inhibition is not well characterized. It also has poor solubility in aqueous solutions, which can limit its bioavailability.
Orientations Futures
There are several future directions for research on PTU-Bn. One area of interest is the development of PTU-Bn analogs with improved potency and specificity for TrxR inhibition. Another area of research is the investigation of PTU-Bn's potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Additionally, the development of novel drug delivery systems for PTU-Bn could improve its bioavailability and therapeutic efficacy.
Méthodes De Synthèse
The synthesis of PTU-Bn involves the reaction of benzyl isothiocyanate with N-(2-oxo-1-pyrrolidinyl)propylamine. This reaction produces a thiourea derivative that is purified by column chromatography. The yield of this synthesis method is around 70%, and the purity of the final product is confirmed by NMR and mass spectrometry.
Applications De Recherche Scientifique
PTU-Bn has been studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. PTU-Bn has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
Propriétés
IUPAC Name |
1-benzyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c19-14-8-4-10-18(14)11-5-9-16-15(20)17-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVOISMUMLDWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=S)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5741045.png)
![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5741051.png)


![N-(4-{[3-(2-furyl)acryloyl]amino}phenyl)-2-furamide](/img/structure/B5741066.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5741080.png)



![5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5741091.png)
![4-[(4-bromophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5741104.png)

![5,7-diphenyltetrazolo[1,5-a]pyrimidine](/img/structure/B5741125.png)